Dihydroxyboranyl

Descripción general

Descripción

Dihydroxyboranyl, also known as tetrahydroxydiboron, is an inorganic compound with the chemical formula B2H4O4. This white solid is soluble in water and methanol. It is primarily used as an intermediate in pharmaceutical synthesis and has significant applications in various chemical reactions due to its unique properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dihydroxyboranyl can be synthesized through the reaction of boric acid (H3BO3) with sodium hydroxide (NaOH). The reaction proceeds as follows: [ \text{Boric Acid (H3BO3) + Sodium Hydroxide (NaOH) → Tetrahydroxydiboron (B(OH)4OH)} ] This method is relatively simple and can be performed under mild conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically packaged in aluminum foil bags, cartons, or fiber drums to maintain its stability and prevent contamination .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

Dihydroxyboranyl derivatives undergo nucleophilic substitution at the boron center due to its electron-deficient nature. For example:

-

2-(this compound)acetic acid reacts with alcohols to form boronic esters, releasing water as a byproduct.

-

Transesterification occurs when boronic esters exchange alkoxy groups with diols, facilitated by Lewis acids or elevated temperatures (Δ = 60–100°C) .

Key Data:

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | Ethanol, 25°C, 12 hr | 85% | |

| Transesterification | Neopentyl glycol, 80°C | 92% |

Mechanistically, these reactions proceed through a tetrahedral intermediate where the nucleophile attacks the electrophilic boron atom (Figure 1A) .

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed couplings involving this compound compounds enable C–C bond formation:

textR-B(OH)₂ + R'-X → R-R' + B(OH)₂X (X = halide, OTf)

-

4-Chlorophenyltrifluoroborate couples with acridinones using Pd(OAc)₂/TFA, achieving 80% yield .

-

Catalyst systems like Pd(TFA)₂ show enhanced selectivity for C(4)–H arylation over C(1)–H sites in acridinone derivatives .

Optimized Conditions:

Esterification and Transesterification Dynamics

Boronic esters exhibit dynamic covalent behavior:

-

Tetrahydroxydiboron dehydrates at >90°C to form polymeric boron(II) oxide .

-

Ester metathesis accelerates with catalytic diols, reducing activation energy from 23.6 kJ/mol to 6.9 kJ/mol .

Hydrolytic Stability:

| Compound | Hydrolysis Rate (pH 7) | Half-Life |

|---|---|---|

| Phenylboronic acid | Fast | 2 hr |

| 2-(this compound)acetate | Slow | 72 hr |

C–H Bond Functionalization

This compound groups direct regioselective C–H activation:

-

9(10H)-Acridinone undergoes Pd-mediated C(4)–H arylation via a palladacycle intermediate (Scheme 4) .

-

Electron-donating substituents on directing pyridinyl groups enhance transmetalation efficiency by 32% .

Mechanistic Steps:

-

C–H Activation : Base-assisted deprotonation forms Pd–C bond.

Coordination Chemistry

Boron’s empty p-orbital facilitates complexation:

-

(2E)-3-[3-(this compound)phenyl]prop-2-enoic acid chelates metals like Cu²⁺ and Fe³⁺, forming six-membered rings.

-

These complexes show catalytic activity in oxidation reactions (TOF = 120 h⁻¹).

Reduction and Redox Activity

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis of Organoboron Compounds

- Dihydroxyboranyl compounds serve as valuable building blocks in the synthesis of complex organoboron compounds. They can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of boronic acids and esters, which are crucial in organic synthesis and materials science.

Reactivity and Mechanisms

- The unique structure of this compound compounds allows them to participate in various reactions. For instance:

- Oxidation : These compounds can be oxidized using agents like hydrogen peroxide to yield boronic acids.

- Reduction : They can be reduced with lithium aluminum hydride to alter the oxidation state of boron.

- Substitution : Hydroxyl groups can be substituted with halides or alkyl groups using reagents like thionyl chloride.

Biological Applications

Inhibition of Protein Kinase C

- Research has demonstrated that 6-(this compound)hexanoic acid inhibits protein kinase C (PKC), a key regulator in insulin signaling pathways. This inhibition has implications for managing diabetes, as it has been shown to lower ventricular end-diastolic pressure and improve cardiac function in type 2 diabetic rat models.

Potential Drug Development

- The inhibitory activity against PKC positions this compound compounds as potential drug candidates for treating metabolic disorders. Their ability to modulate biochemical pathways highlights their significance in pharmacological research.

Medical Applications

Cardiovascular Health

- In studies involving animal models, this compound compounds have shown promise in improving cardiac function. The modulation of PKC activity contributes to enhanced insulin sensitivity and better heart health outcomes.

Biodegradable Polymers

- This compound derivatives are utilized in the production of biodegradable polymers such as polycaprolactone. This application is significant for developing environmentally friendly materials that can degrade naturally without leaving harmful residues.

Industrial Applications

Material Science

- The versatility of this compound compounds extends to material science, where they are used in the synthesis of polymers and other materials. Their unique chemical properties allow for modifications that enhance material performance and sustainability.

Mecanismo De Acción

The mechanism of action of dihydroxyboranyl involves its ability to form strong boron-oxygen bonds, which allows it to participate in various chemical reactions. Its molecular targets include nitroaromatic compounds, which it reduces to aromatic amines. The pathways involved in its reactions are primarily reduction and substitution mechanisms .

Comparación Con Compuestos Similares

Boronic Acids: These compounds share similar properties with dihydroxyboranyl and are used in various sensing applications and chemical reactions.

Borane Reagents: Compounds like diborane and borane-tetrahydrofuran complexes are used as reducing agents and share some reactivity with this compound.

Uniqueness: this compound is unique due to its strong alkalinity, high thermal stability, and ability to form stable boron-oxygen bonds. These properties make it highly valuable in both experimental research and industrial applications .

Actividad Biológica

Dihydroxyboranyl compounds, particularly 3-(this compound)propanoic acid, are gaining attention in the field of medicinal chemistry due to their unique biological activities and potential applications. This article explores the biological activity of these compounds, focusing on their mechanisms of action, therapeutic applications, and relevant research findings.

Biological Activity Overview

This compound compounds exhibit a range of biological activities, primarily attributed to their ability to interact with various biological molecules. Key areas of activity include:

- Enzyme Inhibition : These compounds are known to inhibit serine proteases and β-lactamases, which play crucial roles in antibiotic resistance.

- Drug Delivery Systems : Their boronate ester formation capability allows for targeted drug delivery, especially in cancer therapies.

- Cellular Interaction : They can bind to cell surface carbohydrates, facilitating biochemical studies and cellular imaging.

The biological activity of this compound compounds is largely mediated through their interactions with enzymes and cellular pathways:

- Boron Metabolism : this compound compounds can be metabolized into boron-containing metabolites that interact with proteins and enzymes, influencing various metabolic processes.

- Enzyme Inhibition : They form reversible covalent bonds with active site residues of enzymes, effectively inhibiting their function. This is significant in the context of bacterial resistance mechanisms .

- Cell Signaling Pathways : The compounds can modulate cellular signaling pathways, affecting gene expression and metabolic regulation.

Case Study 1: Antimicrobial Activity

Research has demonstrated that 3-(this compound)propanoic acid exhibits antimicrobial properties by inhibiting key bacterial enzymes like β-lactamases. A study highlighted its effectiveness against various strains of bacteria, showcasing its potential as a lead compound in developing new antibiotics .

Case Study 2: Drug Delivery Applications

This compound compounds have been explored for their role in drug delivery systems. For instance, they can form boronate esters with diols under physiological conditions, allowing for controlled release mechanisms tailored to specific stimuli (e.g., pH changes). Preliminary studies indicate improved therapeutic outcomes with reduced side effects when using these systems for targeting cancer cells.

Case Study 3: Biochemical Tools in Cell Biology

In cell biology, this compound compounds have been employed as biochemical tools for labeling cells. Their ability to selectively bind to cell surface carbohydrates has enabled researchers to visualize and study cellular processes more effectively. This application has provided insights into cellular dynamics and interactions .

Data Summary

The following table summarizes key findings related to the biological activities of this compound compounds:

Propiedades

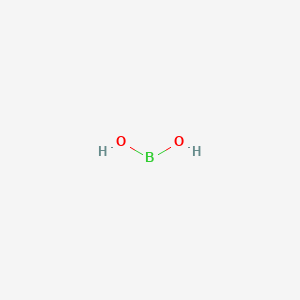

InChI |

InChI=1S/BH2O2/c2-1-3/h2-3H | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXTWWCDMUWMDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B](O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60996435, DTXSID80929902 | |

| Record name | Boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydroxyboranyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

44.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13780-71-7, 74930-82-8 | |

| Record name | Boric acid (HB(OH)2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013780717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydroxyboranyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.